A Technical Guide to (2-Cyclopropylpyrimidin-5-yl)boronic acid: Synthesis, Application, and Experimental Protocols
A Technical Guide to (2-Cyclopropylpyrimidin-5-yl)boronic acid: Synthesis, Application, and Experimental Protocols
CAS Number: 893567-15-2
Abstract
This technical guide provides a comprehensive overview of (2-Cyclopropylpyrimidin-5-yl)boronic acid, a key building block in modern medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust synthetic route, and provides a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions. Emphasizing practical utility for researchers and drug development professionals, this guide integrates theoretical principles with actionable experimental procedures, safety considerations, and analytical characterization techniques.
Introduction: The Strategic Value of the Cyclopropyl-Pyrimidyl Moiety
The convergence of a cyclopropyl group and a pyrimidine scaffold within a single molecular entity offers a unique combination of structural and electronic properties highly sought after in contemporary drug design. The cyclopropyl motif, as a "saturated bioisostere" of a phenyl ring, can enhance metabolic stability, improve binding affinity through conformational restriction, and modulate lipophilicity.[1] The pyrimidine core, a privileged heterocycle, is a cornerstone of numerous biologically active compounds, including approved therapeutics. (2-Cyclopropylpyrimidin-5-yl)boronic acid serves as a critical reagent for introducing this valuable pharmacophore into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1]
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical characteristics of (2-Cyclopropylpyrimidin-5-yl)boronic acid is fundamental to its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 893567-15-2 | [2] |
| Molecular Formula | C₇H₉BN₂O₂ | [2] |
| Molecular Weight | 163.97 g/mol | [1] |
| IUPAC Name | (2-cyclopropylpyrimidin-5-yl)boronic acid | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | 4°C under an inert atmosphere | [1] |
| InChI Key | HIBBMEFTPMTWOY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | B(C1=CN=C(N=C1)C2CC2)(O)O | [1] |
Synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid: A Step-by-Step Protocol
The synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid is most effectively achieved through a two-step process involving the initial formation of a suitable pyrimidine precursor followed by a lithium-halogen exchange and subsequent borylation.
Synthesis Workflow
Caption: Synthetic pathway for (2-Cyclopropylpyrimidin-5-yl)boronic acid.
Experimental Protocol: Synthesis of 2-Cyclopropyl-5-bromopyrimidine
This initial step involves a Suzuki-Miyaura coupling to install the cyclopropyl group onto the pyrimidine ring.
Materials and Reagents:
-
2-Amino-5-bromopyrimidine[3]
-
Cyclopropylboronic acid[4]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask, add 2-amino-5-bromopyrimidine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-cyclopropyl-5-bromopyrimidine.
Experimental Protocol: Lithium-Halogen Exchange and Borylation
This step converts the bromide to the desired boronic acid.
Materials and Reagents:
-
2-Cyclopropyl-5-bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Dissolve 2-cyclopropyl-5-bromopyrimidine (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.[5]
-
In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated pyrimidine solution to the triisopropyl borate solution via cannula, keeping the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Cyclopropylpyrimidin-5-yl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(2-Cyclopropylpyrimidin-5-yl)boronic acid is a premier reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of C-C bonds with aryl and heteroaryl halides.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of (2-Cyclopropylpyrimidin-5-yl)boronic acid with a variety of aryl or heteroaryl bromides.
Materials and Reagents:
-
(2-Cyclopropylpyrimidin-5-yl)boronic acid
-
Aryl or heteroaryl bromide (Ar-Br)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 eq), (2-Cyclopropylpyrimidin-5-yl)boronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Add Pd(dppf)Cl₂ (0.02-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction to 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.[6]
-
Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, perform an aqueous workup as described in section 3.2.
-
Purify the product by flash chromatography or recrystallization.
Purification and Analytical Characterization
The purity of boronic acids is crucial for successful subsequent reactions.
Purification Techniques
-
Recrystallization: For solid boronic acids, recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethyl acetate/hexanes) can be effective.[7]
-
Acid-Base Extraction: Crude boronic acids can be purified by dissolving in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.
-
Chromatography: While challenging due to the polarity of boronic acids, flash chromatography on silica gel can be employed. A mobile phase containing a small amount of acetic acid can help to mitigate streaking.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule.
-
¹³C NMR: Confirms the carbon skeleton.
-
¹¹B NMR: Is particularly useful for confirming the presence and purity of the boronic acid, which typically shows a broad signal around 20-30 ppm.[8]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to confirm the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (2-Cyclopropylpyrimidin-5-yl)boronic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[2]
GHS Hazard Statements (Anticipated for a novel boronic acid):
Based on similar compounds, the following GHS classifications may apply:[10]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
(2-Cyclopropylpyrimidin-5-yl)boronic acid is a versatile and valuable reagent in the arsenal of the medicinal chemist. Its strategic use allows for the efficient incorporation of the medicinally relevant cyclopropyl-pyrimidine moiety into a wide array of molecular scaffolds. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to confidently utilize this compound in their drug discovery and development endeavors.
References
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Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987-6990. [Link]
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ResearchGate. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]
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Kadar, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]
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Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
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Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 595-601. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of organic chemistry, 87(22), 15071–15076. [Link]
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Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. CCME@PKU. [Link]
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Cézard, C., et al. (2018). A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Molecules, 23(11), 2823. [Link]
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